molecular formula C6H6O2S B6167112 3-(prop-2-yne-1-sulfonyl)prop-1-yne CAS No. 14039-88-4

3-(prop-2-yne-1-sulfonyl)prop-1-yne

Cat. No.: B6167112
CAS No.: 14039-88-4
M. Wt: 142.2
InChI Key:
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Description

3-(prop-2-yne-1-sulfonyl)prop-1-yne is an organic compound with the molecular formula C6H6OS It is characterized by the presence of two alkyne groups and a sulfonyl group, making it a unique molecule with interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yne-1-sulfonyl)prop-1-yne typically involves the reaction of propyne derivatives with sulfonyl chlorides under specific conditions. One common method is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with sulfonyl chlorides in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yne-1-sulfonyl)prop-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The alkyne groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the alkyne groups under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

3-(prop-2-yne-1-sulfonyl)prop-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(prop-2-yne-1-sulfonyl)prop-1-yne involves its reactive alkyne and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-sulfur or carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-yne-1-sulfonyl)prop-1-yne is unique due to the presence of both alkyne and sulfonyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-yne-1-sulfonyl)prop-1-yne involves the reaction of propargyl alcohol with sulfonyl chloride to form propargyl sulfonyl chloride, which is then reacted with propargyl magnesium bromide to yield the final product.", "Starting Materials": [ "Propargyl alcohol", "Sulfonyl chloride", "Propargyl magnesium bromide" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with sulfonyl chloride in the presence of a base such as triethylamine to form propargyl sulfonyl chloride.", "Step 2: Propargyl sulfonyl chloride is then reacted with propargyl magnesium bromide in anhydrous ether to yield the final product, 3-(prop-2-yne-1-sulfonyl)prop-1-yne." ] }

CAS No.

14039-88-4

Molecular Formula

C6H6O2S

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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